molecular formula C21H22N2O2 B2411568 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide CAS No. 1207061-82-2

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide

Cat. No.: B2411568
CAS No.: 1207061-82-2
M. Wt: 334.419
InChI Key: MMZMXSRNLYLRRK-JLHYYAGUSA-N
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Description

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide is unique due to its combination of a pyrrolidine ring and a cinnamamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20(13-10-17-6-2-1-3-7-17)22-19-11-8-18(9-12-19)16-21(25)23-14-4-5-15-23/h1-3,6-13H,4-5,14-16H2,(H,22,24)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZMXSRNLYLRRK-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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